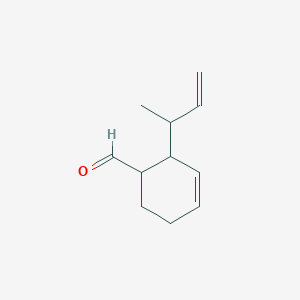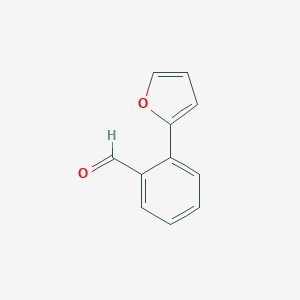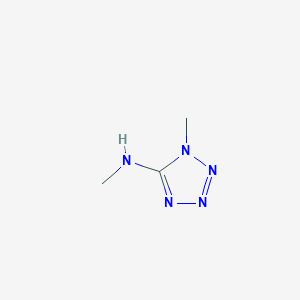
Tetrakis(pentane-2,4-dionato-O,O')titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(pentane-2,4-dionato-O,O’)titanium, also known as titanium acetylacetonate, is an organometallic compound with the chemical formula C20H28O8Ti. It is a coordination complex where titanium is bonded to four acetylacetonate ligands. This compound is known for its stability and solubility in organic solvents, making it useful in various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions
Tetrakis(pentane-2,4-dionato-O,O’)titanium is typically synthesized by reacting titanium tetrachloride with acetylacetone in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction is as follows:
TiCl4+4C5H8O2→Ti(C5H7O2)4+4HCl
The reaction is usually performed at room temperature, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
On an industrial scale, the production of tetrakis(pentane-2,4-dionato-O,O’)titanium involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
Tetrakis(pentane-2,4-dionato-O,O’)titanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide (TiO2).
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The acetylacetonate ligands can be substituted with other ligands, such as alkoxides or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Ligand exchange reactions are typically carried out in organic solvents like toluene or dichloromethane under inert conditions.
Major Products
Oxidation: Titanium dioxide (TiO2).
Reduction: Lower oxidation state titanium complexes.
Substitution: Various titanium complexes with different ligands.
科学的研究の応用
Tetrakis(pentane-2,4-dionato-O,O’)titanium has a wide range of applications in scientific research:
作用機序
The mechanism of action of tetrakis(pentane-2,4-dionato-O,O’)titanium involves its ability to coordinate with various substrates, facilitating catalytic reactions. The titanium center acts as a Lewis acid, activating substrates for nucleophilic attack. This coordination chemistry is crucial in its role as a catalyst in organic synthesis .
類似化合物との比較
Similar Compounds
Tetrakis(pentane-2,4-dionato-O,O’)vanadium: Similar coordination complex with vanadium instead of titanium.
Tetrakis(pentane-2,4-dionato-O,O’)uranium: Uranium-based complex with similar ligand structure.
Uniqueness
Tetrakis(pentane-2,4-dionato-O,O’)titanium is unique due to its high stability, solubility in organic solvents, and its effectiveness as a catalyst in various chemical reactions. Its titanium center provides distinct reactivity compared to other metal acetylacetonates, making it particularly valuable in industrial and research applications .
特性
CAS番号 |
17501-79-0 |
|---|---|
分子式 |
C20H32O8Ti |
分子量 |
448.3 g/mol |
IUPAC名 |
4-hydroxypent-3-en-2-one;titanium |
InChI |
InChI=1S/4C5H8O2.Ti/c4*1-4(6)3-5(2)7;/h4*3,6H,1-2H3; |
InChIキー |
RYSXWUYLAWPLES-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4] |
異性体SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ti+4] |
正規SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ti] |
Key on ui other cas no. |
17501-79-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


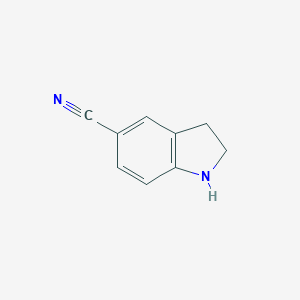


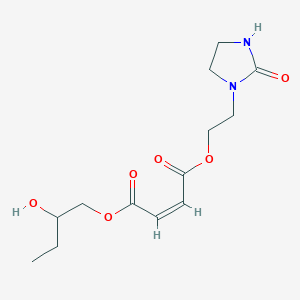
![2-Chloro-5,6,7,9,10,14b-hexahydroisoquinolino[2,1-d][1,4]benzodiazepine](/img/structure/B98223.png)


![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)
